molecular formula C12H21NO4 B12106795 (2S)-tert-Butyl 3-hydroxy-2-isopropyl-5-oxopyrrolidine-1-carboxylate

(2S)-tert-Butyl 3-hydroxy-2-isopropyl-5-oxopyrrolidine-1-carboxylate

Cat. No.: B12106795
M. Wt: 243.30 g/mol
InChI Key: CTIQWEXQRFSHLG-UHFFFAOYSA-N
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Description

(2S)-tert-Butyl 3-hydroxy-2-isopropyl-5-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H21NO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-tert-Butyl 3-hydroxy-2-isopropyl-5-oxopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxy-2-isopropyl-5-oxopyrrolidine-1-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metal catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S)-tert-Butyl 3-hydroxy-2-isopropyl-5-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

(2S)-tert-Butyl 3-hydroxy-2-isopropyl-5-oxopyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique reactivity.

Mechanism of Action

The mechanism of action of (2S)-tert-Butyl 3-hydroxy-2-isopropyl-5-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-tert-Butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate
  • (2S)-tert-Butyl 3-hydroxy-2-ethyl-5-oxopyrrolidine-1-carboxylate
  • (2S)-tert-Butyl 3-hydroxy-2-propyl-5-oxopyrrolidine-1-carboxylate

Uniqueness

(2S)-tert-Butyl 3-hydroxy-2-isopropyl-5-oxopyrrolidine-1-carboxylate is unique due to its specific isopropyl substitution, which may confer distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl 3-hydroxy-5-oxo-2-propan-2-ylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-7(2)10-8(14)6-9(15)13(10)11(16)17-12(3,4)5/h7-8,10,14H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIQWEXQRFSHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(CC(=O)N1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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